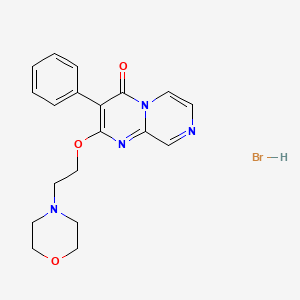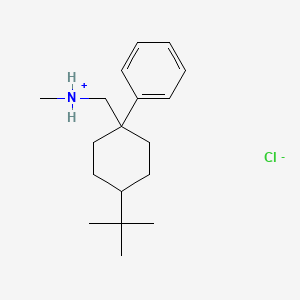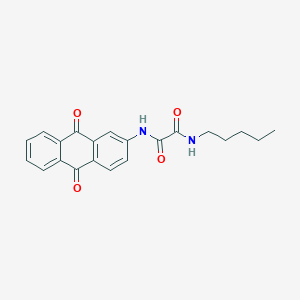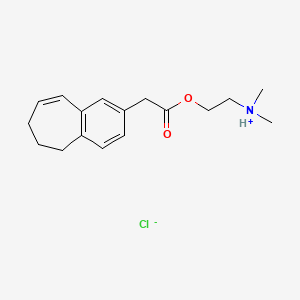
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique benzocycloheptene ring structure, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. The starting material is often a benzocycloheptene derivative, which undergoes a series of chemical reactions to introduce the acetic acid and dimethylaminoethyl ester groups. Common reagents used in these reactions include acetic anhydride, dimethylamine, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzocycloheptene ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-5H-benzocycloheptene-9-acetic acid ethyl ester
- 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-4-methyl-, ethyl ester
Uniqueness
Compared to similar compounds, 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its specific ester and dimethylamino groups. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propiedades
Número CAS |
40494-43-7 |
|---|---|
Fórmula molecular |
C17H24ClNO2 |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
2-[2-(8,9-dihydro-7H-benzo[7]annulen-3-yl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-18(2)10-11-20-17(19)13-14-8-9-15-6-4-3-5-7-16(15)12-14;/h5,7-9,12H,3-4,6,10-11,13H2,1-2H3;1H |
Clave InChI |
UYADWAGJOZXMIS-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOC(=O)CC1=CC2=C(CCCC=C2)C=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

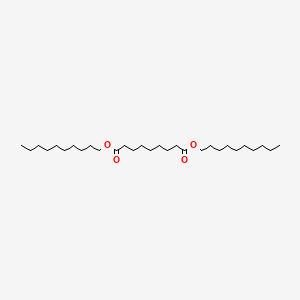

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

